1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Description
1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C16H13ClN2S and its molecular weight is 300.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Lamellarin Compounds : Tetrahydroisoquinoline-1-carbonitriles, like the chemical , are used as starting materials for synthesizing compounds such as lamellarin G trimethyl ether and lamellarin U. These syntheses involve the introduction of acid-sensitive protecting groups, which is a significant advantage over classical methods like the Bischler-Napieralski reaction (Liermann & Opatz, 2008).
X-ray Mapping in Heterocyclic Design : Compounds based on tetrahydroquinoline-3-carbonitrile, closely related to the chemical , have been structurally studied using single-crystal X-ray diffraction. This method is crucial for understanding the molecular structure and designing tricyclic heterocycles (Mazina et al., 2004).
Synthesis and Applications in Chemistry
Facile Synthesis of Pyrimido Quinoline Derivatives : Tetrahydroquinoline-3-carbonitrile compounds are synthesized and used for studying their reactivity towards various chemicals. These compounds also have antimicrobial activity, indicating potential applications in pharmaceuticals (Elkholy & Morsy, 2006).
Synthesis of Insecticides : New series of tetrahydroisoquinolines, similar to the queried chemical, have been synthesized and evaluated for their toxicological activity against agricultural pests like Aphis gossypii. This suggests potential applications in pest control (Bakhite et al., 2022).
Electronic and Optical Properties
- Optoelectronic Properties Study : Hydroquinoline derivatives, closely related to the chemical , have been studied for their structural, electronic, optical, and charge transport properties. This research is relevant for developing multifunctional materials in electronic applications (Irfan et al., 2020).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-4-3-7-12(14)15-11-6-2-1-5-10(11)13(9-18)16(20)19-15/h3-4,7-8H,1-2,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCZQXMXMILRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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